molecular formula C12H10N2O5 B091978 7-Carboxynalidixic acid CAS No. 1088-16-0

7-Carboxynalidixic acid

Cat. No. B091978
CAS RN: 1088-16-0
M. Wt: 262.22 g/mol
InChI Key: GYYKUDIJUJMYNJ-UHFFFAOYSA-N
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Description

7-Carboxynalidixic acid is a synthetic derivative of nalidixic acid, which is a quinolone antibiotic. It is a broad-spectrum antibiotic that is used to treat various bacterial infections. The compound has a carboxyl group at the 7th position, which enhances its antibacterial activity.

Scientific Research Applications

Metabolism and Pharmacokinetics

7-Carboxynalidixic acid (CNA) is a metabolite of nalidixic acid (NA). It is formed through the hydroxylation and subsequent oxidation of nalidixic acid. Studies have shown that CNA is not usually detected in plasma but is present in urine, accounting for a significant portion of the total urinary NA and its metabolites. For example, Ferry et al. (1981) found that after oral doses of nalidixic acid, CNA accounted for about 25% of total urinary NA and metabolites, although it was never detected in plasma (Ferry, Cuisinaud, Pozet, & Sassard, 1981).

Analytical Chemistry and Detection Methods

Analytical methods have been developed for the measurement of nalidixic acid and its metabolites, including CNA. Pérez-Ruíz et al. (1999) described a method using micellar electrokinetic capillary chromatography for the separation and determination of nalidixic acid and its major metabolites, including this compound, in serum and urine (Pérez-Ruíz, Martínez-Lozano, Sanz, & Bravo, 1999).

Comparative Metabolism Across Species

The metabolism of nalidixic acid to CNA has been studied in various species, including turtles. Vree et al. (1988) observed that in the turtle Pseudemys scripta elegans, nalidixic acid is hydroxylated to 7-hydroxynalidixic acid, which is then oxidized to this compound (Vree, Vree, Baars, Nouws, & Hekster, 1988).

Pharmacokinetic Variations in Pathological Conditions

In patients with renal insufficiency, the presence and levels of CNA in plasma can differ significantly from those in individuals with normal renal function. Cuisinaud et al. (1982) found that in patients with renal insufficiency, CNA, which is usually not detected in plasma in those with normal renal function, appeared in the plasma. This suggests that CNA can still be biotransformed from its precursor metabolite by the impaired kidney (Cuisinaud, Ferry, Pozet, Zech, & Sassard, 1982).

properties

CAS RN

1088-16-0

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

8-ethyl-5-oxo-1,8-naphthyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C12H10N2O5/c1-2-14-5-7(11(16)17)9(15)6-3-4-8(12(18)19)13-10(6)14/h3-5H,2H2,1H3,(H,16,17)(H,18,19)

InChI Key

GYYKUDIJUJMYNJ-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C(=O)O)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C(=O)O)C(=O)O

Other CAS RN

1088-16-0

synonyms

3,7-dicarboxynalidixic acid
7-carboxynalidixic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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